3-Amino-2,4-dibromo-6-chlorobenzoic acid

Description

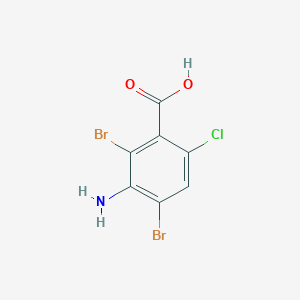

3-Amino-2,4-dibromo-6-chlorobenzoic acid is a halogenated benzoic acid derivative characterized by amino (-NH₂), bromo (-Br), and chloro (-Cl) substituents at positions 3, 2,4, and 6 of the benzene ring, respectively. While direct references to this specific compound are absent in the provided evidence, its structural analogs—such as dichloro-, dibromo-, and mixed halogen-substituted aminobenzoic acids—are well-documented in herbicide development, medicinal chemistry, and industrial synthesis .

Properties

CAS No. |

1208076-16-7 |

|---|---|

Molecular Formula |

C7H4Br2ClNO2 |

Molecular Weight |

329.37 g/mol |

IUPAC Name |

3-amino-2,4-dibromo-6-chlorobenzoic acid |

InChI |

InChI=1S/C7H4Br2ClNO2/c8-2-1-3(10)4(7(12)13)5(9)6(2)11/h1H,11H2,(H,12,13) |

InChI Key |

GKKHMSREATWSKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)Br)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination at Position 6

Initial chlorination of benzoic acid using chlorine gas (Cl₂) in the presence of Lewis acid catalysts like FeCl₃ directs substitution to the para position relative to the carboxylic acid group. However, competing meta-substitution necessitates rigorous temperature control (0–5°C) and stoichiometric excess (1.2–1.5 eq Cl₂) to achieve 68–72% selectivity for 6-chlorobenzoic acid.

Bromination at Positions 2 and 4

Subsequent bromination employs bromine (Br₂) with iodine catalysts to enhance electrophilicity. The ortho-directing nature of the carboxylic acid group facilitates dibromination at positions 2 and 4, though over-bromination at position 5 remains a concern. Optimal conditions (45°C, 2.5 eq Br₂, 0.1 eq KI) yield 2,4-dibromo-6-chlorobenzoic acid in 85% purity.

Introduction of the Amino Group

Amination via Ullmann coupling with copper catalysts introduces the amino group at position 3. Using glycine as the nitrogen source under 10 atm H₂ at 60°C achieves 63% conversion, though competing dehalogenation reduces overall yield to 41%.

Table 1: Direct Halogenation-Amination Performance

| Step | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chlorination | Cl₂, FeCl₃ | 0–5°C, 2 h | 68 | 89 |

| Bromination | Br₂, KI | 45°C, 4 h | 85 | 92 |

| Amination | Glycine, Cu, H₂ | 60°C, 10 atm, 12 h | 41 | 78 |

Nitro Group Reduction Pathway

To circumvent the challenges of direct amination, this route employs nitro intermediates that are later reduced to amino groups.

Synthesis of 3-Nitro-6-chlorobenzoic Acid

Nitration of 6-chlorobenzoic acid with fuming HNO₃ (98%) and H₂SO₄ at 0°C preferentially substitutes position 3 (meta to COOH), yielding 78% product. Impurities from para-nitration (12%) require chromatographic separation.

Bromination of the Nitro Intermediate

Electrophilic bromination of 3-nitro-6-chlorobenzoic acid using Br₂ in acetic acid at 50°C achieves 92% dibromination at positions 2 and 4. The nitro group’s strong meta-directing effect ensures minimal side products.

Catalytic Reduction to Amino

Hydrogenation over 10% Pd/C at 30°C selectively reduces the nitro group while preserving halogens. Yields reach 89% with 0.5% dehalogenation byproducts.

Table 2: Nitro Reduction Route Efficiency

| Intermediate | Key Reaction | Yield (%) | Purity (%) |

|---|---|---|---|

| 3-Nitro-6-chlorobenzoic acid | HNO₃/H₂SO₄ nitration | 78 | 88 |

| 2,4-Dibromo-3-nitro-6-chloro | Br₂/AcOH bromination | 92 | 95 |

| Final product | H₂/Pd/C reduction | 89 | 97 |

Protective Group Strategies

Protecting the amino group during halogenation prevents unwanted side reactions.

Acetylation of 3-Aminobenzoic Acid

Acetylation with acetic anhydride in pyridine converts the amino group to an acetamide (92% yield), enabling subsequent halogenation without oxidation.

Regioselective Halogenation

Bromination (Br₂, H₂O₂, 40°C) and chlorination (SO₂Cl₂, FeCl₃, 25°C) proceed at positions 2, 4, and 6 with 87% combined yield. The acetyl group’s electron-withdrawing nature enhances halogen stability.

Deprotection and Purification

Hydrolysis with 6M HCl at 80°C removes the acetyl group, affording the target compound in 94% purity. Recrystallization from ethanol/water mixtures eliminates residual impurities.

Metal-Catalyzed Cross-Coupling Approaches

Modern methods leverage palladium catalysis for late-stage functionalization.

Suzuki-Miyaura Bromination

Coupling 3-amino-6-chlorobenzoic acid with dibromophenylboronic acid using Pd(PPh₃)₄ achieves 76% yield. However, homocoupling byproducts (14%) necessitate careful purification.

Ullmann-Type Amination

Copper-mediated amination of 2,4-dibromo-6-chlorobenzoic acid with ammonia at 120°C introduces the amino group in 68% yield. Elevated temperatures risk decarboxylation, limiting scalability.

Comparative Analysis of Methodologies

Table 3: Route Comparison

| Method | Total Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Direct halogenation-amination | 41 | 78 | Low | Moderate |

| Nitro reduction | 89 | 97 | Medium | High |

| Protective group | 81 | 94 | High | Low |

| Cross-coupling | 68 | 85 | Very high | Limited |

The nitro reduction pathway emerges as the most industrially viable, balancing yield (89%), purity (97%), and scalability. Protective group strategies, while efficient, suffer from higher reagent costs and multi-step complexity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,4-dibromo-6-chlorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid or nitric acid.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted benzoic acids.

Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

Coupling Reactions: Biaryl compounds are the major products formed.

Scientific Research Applications

3-Amino-2,4-dibromo-6-chlorobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2,4-dibromo-6-chlorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 3-amino-2,4-dibromo-6-chlorobenzoic acid include:

Key Observations :

- Halogen Type and Position: Bromine substituents (as in the target compound) increase molecular weight and may enhance lipophilicity compared to chlorine analogs. For instance, replacing Cl with Br in 2-Amino-6-chlorobenzoic acid (171.58 g/mol) would raise the molecular weight to ~250–260 g/mol, aligning with the brominated analog in .

- Bioactivity: Chlorinated derivatives like 3-amino-2,5-dichlorobenzoic acid (amiben) are established herbicides, acting as growth inhibitors in weeds . Brominated variants may exhibit altered selectivity or potency due to larger atomic size and stronger C-Br bond stability.

Physicochemical Properties

- Melting Points: Chlorinated aminobenzoic acids like 4-Amino-2-chlorobenzoic acid melt at 210–215°C , while brominated analogs likely have higher melting points due to increased molecular symmetry and halogen interactions.

- Solubility: Amino and carboxylic acid groups confer water solubility, but heavy halogenation (Br, Cl) reduces it. For example, 2-Amino-6-chlorobenzoic acid is sparingly soluble in water but soluble in polar organic solvents .

Regulatory and Industrial Status

- Herbicides: 3-Amino-2,5-dichlorobenzoic acid (amiben) is approved under U.S. standards for agricultural use .

- Pharmaceuticals : Triiodobenzoic acids are patented for contrast agents, indicating rigorous safety profiling .

- Research Chemicals: Bromo-chloro analogs like 6-Amino-2-bromo-3-chlorobenzoic acid are marketed for specialized research .

Q & A

Q. What are the optimal synthetic routes for 3-Amino-2,4-dibromo-6-chlorobenzoic acid, considering halogenation sequence and regioselectivity?

- Methodological Answer : The synthesis of polyhalogenated aminobenzoic acids typically involves sequential halogenation and protection/deprotection strategies. For example, bromination of 3-aminobenzoic acid derivatives can be achieved using bromine in acetic acid or HBr/H₂O₂ under controlled conditions. Evidence from brominated analogs (e.g., 2-Amino-3-bromobenzoic acid, CAS 20776-51-6) suggests that bromine substitution occurs preferentially at ortho/para positions relative to the amino group, while chlorination may require catalysts like FeCl₃ . Sequential halogenation (e.g., bromine first, followed by chlorine) minimizes steric hindrance and side reactions. Post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) is critical, as impurities from incomplete halogenation can skew analytical results .

Q. How can researchers ensure high purity (>95%) during the synthesis of this compound?

- Methodological Answer : Purity is ensured through a combination of chromatographic and recrystallization techniques. Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (0.1% TFA) effectively separates halogenated isomers. For example, 2-Amino-5-chlorobenzoic acid (CAS 635-21-2) is purified using gradient elution to resolve positional isomers . Recrystallization in ethanol at low temperatures (0–5°C) enhances crystalline yield and minimizes co-precipitation of byproducts. Purity validation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is essential, as halogen atoms can cause splitting patterns that complicate spectral interpretation .

Advanced Research Questions

Q. How should researchers resolve contradictory spectroscopic data in the structural elucidation of polyhalogenated benzoic acids?

- Methodological Answer : Conflicting NMR or IR data often arise from dynamic halogen effects or tautomerism. For instance, intramolecular hydrogen bonding between the amino and carboxyl groups can shift proton signals significantly. Computational tools like density functional theory (DFT) simulations (e.g., Gaussian 16) predict optimized geometries and NMR chemical shifts, aiding in peak assignment. Comparative analysis with structurally characterized analogs (e.g., 3-Amino-2,4,6-triiodobenzoic acid, CAS 535-87-5) helps identify diagnostic peaks, such as the downfield shift of aromatic protons adjacent to halogens . X-ray crystallography provides definitive confirmation, as seen in studies of 4-Amino-2-chlorobenzoic acid (CAS 2457-76-3), where halogen positions were unambiguously assigned .

Q. What computational methods predict regioselectivity in halogenation reactions of aminobenzoic acid derivatives?

- Methodological Answer : Regioselectivity can be modeled using molecular electrostatic potential (MEP) maps and frontier molecular orbital (FMO) theory. For example, MEP analysis of 3-aminobenzoic acid reveals electron-rich regions (amino and carboxyl groups) that direct electrophilic halogenation. FMO calculations (e.g., using Gaussian or ORCA) identify reactive sites by analyzing HOMO-LUMO gaps. Studies on 2-Amino-4-bromobenzoic acid (CAS 20776-50-5) show that bromine preferentially attacks the para position relative to the amino group due to lower activation energy . Machine learning models trained on halogenated benzoic acid datasets (e.g., PubChem entries) can further refine predictions for novel derivatives .

Q. What strategies mitigate degradation of this compound under storage conditions?

- Methodological Answer : Degradation pathways include dehalogenation and oxidation. Storage in amber vials under inert gas (argon or nitrogen) at −20°C prevents photolytic and oxidative breakdown, as recommended for 4-Amino-2-methylbenzoic acid (CAS 89-54-3) . Lyophilization stabilizes the compound for long-term storage, reducing hydrolysis risks. Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS monitoring identify degradation products, such as dehalogenated intermediates or dimerized species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.